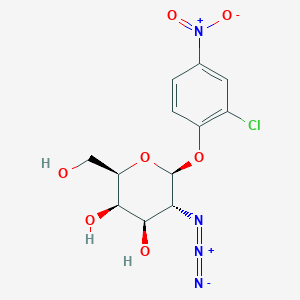![molecular formula C25H31N3O5 B13847906 (2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)
(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moiramide B is a peptide–polyketide hybrid compound with a bacterial origin. It was first isolated from Pseudomonas fluorescens and has shown significant antibiotic activity, particularly against gram-positive bacteria . The compound is known for its structurally conserved peptide part and a highly variable fatty acid side chain .
Métodos De Preparación
Moiramide B is synthesized through a nonribosomal peptide synthetase–polyketide synthase hybrid pathway. The biosynthesis involves generating the unsaturated fatty acid, β-phenylalanine, and the unusual valinyl-succinimide unit from valine, glycine, and malonyl-CoA . The synthetic route includes introducing a terminal alkyne and subjecting it to click reactions and Sonogashira couplings, resulting in a library of moiramide B derivatives . Industrial production methods typically involve the use of automated flash chromatography and preparative high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Moiramide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the fatty acid side chain, affecting the compound’s activity.
Substitution: Common reagents used in substitution reactions include copper-catalyzed azide–alkyne cycloadditions (CuAAC) and Sonogashira couplings. The major products formed from these reactions are moiramide B derivatives with high and selective in vivo activities against bacteria such as Staphylococcus aureus.
Aplicaciones Científicas De Investigación
Moiramide B has several scientific research applications:
Chemistry: It is used to study the synthesis and modification of peptide–polyketide hybrids.
Biology: The compound’s antibiotic properties make it a valuable tool for studying bacterial resistance mechanisms.
Mecanismo De Acción
Moiramide B inhibits the carboxyltransferase component of acetyl-CoA carboxylase (ACC), affecting fatty acid biosynthesis in bacteria and thus their cell wall assembly . The succinimide head group tightly binds to the oxyanion hole of the enzyme in its enol or enolate form, while the valine-derived sidechain fills a hydrophobic pocket . The β-phenylalanine fragment increases the binding affinity by forming additional hydrogen bonds with the target .
Comparación Con Compuestos Similares
Moiramide B is similar to other peptide–polyketide hybrids such as andrimid and moiramides A and C . These compounds share a similar biosynthetic pathway and structural features but differ in their fatty acid side chains and specific activities . Moiramide B is unique due to its potent in vivo antibiotic activity and its ability to inhibit ACC, making it a valuable compound for developing new antibacterial agents .
Propiedades
Fórmula molecular |
C25H31N3O5 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5?,13-8-/t16-,18+,21-,22?/m0/s1 |
Clave InChI |
WMLLJSBRSSYYPT-WFIQAZFKSA-N |
SMILES isomérico |
CC=C/C=C\C(=O)N[C@H](CC(=O)NC(C(C)C)C(=O)[C@@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |
SMILES canónico |
CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



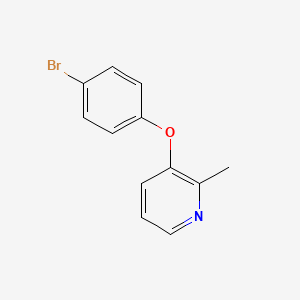

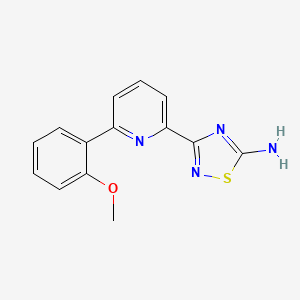

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
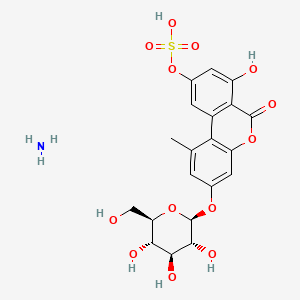
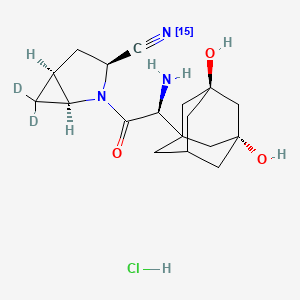
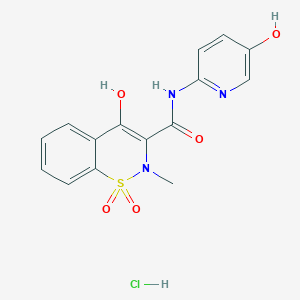
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
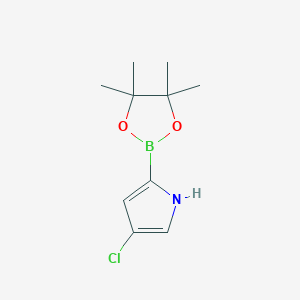
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
